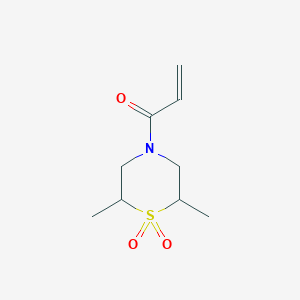

1-(2,6-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

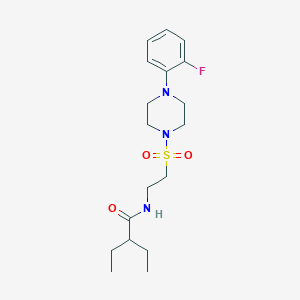

1-(2,6-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is a heterocyclic organic compound with a thiazine ring system. It contains a thiazine core, which is a six-membered ring containing sulfur and nitrogen atoms. Thiazines are a group of heterocyclic compounds that have shown promising biological activities and are still underexplored for their pharmacological potential .

Synthesis Analysis

Several methods exist for synthesizing thiazine derivatives. While the literature provides various approaches, green synthesis methods are gaining prominence due to their environmental friendliness. These methods minimize the use of hazardous reagents and promote sustainable practices. The synthesis of thiazine derivatives involves the introduction of sulfur and nitrogen atoms into the ring system. Researchers have explored different reaction pathways to achieve this, including cyclization reactions and condensation reactions. The resulting compounds can be characterized using techniques such as elemental analysis, electromagnetic induction spectroscopy (EMIS), proton nuclear magnetic resonance (NMR), and infrared spectroscopy .

Molecular Structure Analysis

The molecular structure of 1-(2,6-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one consists of a thiazine ring fused with a propenone moiety. The presence of the thiazine ring imparts unique properties to the compound, making it an interesting candidate for further exploration. Researchers have investigated the stereochemistry, bond angles, and bond lengths within the molecule to understand its stability and reactivity .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, oxidation, reduction, or cyclization. Researchers have explored the reactivity of 1-(2,6-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one with different reagents and catalysts. Understanding its reactivity profile is crucial for designing synthetic routes and developing derivatives with enhanced properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,6-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one include its melting point, solubility, stability, and spectral characteristics (such as UV-Vis absorption and IR spectra). These properties influence its formulation, storage, and potential applications. Researchers have studied its behavior under different conditions to optimize its use in pharmaceuticals or other fields .

Mechanism of Action

While specific studies on the mechanism of action of this compound are scarce, its thiazine core suggests potential interactions with biological targets. Thiazines are known to exhibit diverse activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, and analgesic effects. Researchers hypothesize that the compound may act through binding to specific receptors, inhibiting enzymes, or modulating cellular pathways. Further investigations are needed to elucidate its precise mode of action .

Safety and Hazards

As with any chemical compound, safety considerations are essential. Researchers must assess its toxicity, potential allergenicity, and environmental impact. Proper handling, storage, and disposal protocols should be established. Additionally, safety data related to its synthesis and use should be documented to ensure responsible research practices .

properties

IUPAC Name |

1-(2,6-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-4-9(11)10-5-7(2)14(12,13)8(3)6-10/h4,7-8H,1,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMUJYYBOEYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(S1(=O)=O)C)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)

![5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2577895.png)

![4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine](/img/structure/B2577896.png)

![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)

![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)